molecular formula C14H13F3N2OS B2478746 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 863512-54-3

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2478746
CAS No.: 863512-54-3
M. Wt: 314.33
InChI Key: LWXPQHCQDPFZRF-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H13F3N2OS and its molecular weight is 314.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized, showing moderate to excellent anticancer activities against various cancer cell lines. These derivatives demonstrated higher anticancer activities than the reference drug, etoposide, in certain cases, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Gelation Behavior and Material Science

N-(thiazol-2-yl)benzamide derivatives were investigated for their gelation behavior, revealing that certain derivatives displayed stable gelation towards ethanol/water and methanol/water mixtures. This research highlights the importance of methyl functionality and multiple non-covalent interactions in gelation behavior, with potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Antimicrobial Activity

Research on 2-phenylamino-thiazole derivatives as antimicrobial agents revealed that certain synthesized compounds exhibited potent antimicrobial activity against various pathogenic strains, including Gram-positive and Gram-negative bacterial strains as well as fungal strains. These findings suggest the potential of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).

Water-Soluble Poly(m-benzamide)s

Studies on novel water-soluble poly(m-benzamide)s demonstrated their thermosensitivity in aqueous solutions, indicating potential applications in biotechnology and medicine. These polymers' phase separation behavior in water can be finely tuned, which is crucial for drug delivery systems and tissue engineering (Sugi et al., 2006).

Inhibitors of Stearoyl-CoA Desaturase-1

Further research led to the identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1), demonstrating sub nanomolar IC(50) values. This compound showed potential in reducing plasma desaturation indexes in murine models, highlighting its therapeutic potential (Uto et al., 2009).

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9-19-12(8-21-9)6-7-18-13(20)10-2-4-11(5-3-10)14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPQHCQDPFZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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